molecular formula C8H10O4 B12578715 (2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene

(2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene

Cat. No.: B12578715
M. Wt: 170.16 g/mol
InChI Key: YZZIXSUTJHCCFT-NKWVEPMBSA-N
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Description

(2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene is a chiral compound with significant importance in various scientific fields. This compound is a structural isomer of citric acid and is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene can be achieved through microbial production using strains of Yarrowia lipolytica. The process involves the fermentation of renewable plant oils such as sunflower or rapeseed oil . The isolation of the compound from the fermentation solution is typically done through selective adsorption on activated carbon, followed by elution with methanol .

Industrial Production Methods

Industrial production of this compound is still under development, with ongoing research focused on optimizing microbial strains and fermentation conditions to increase yield and purity. The use of natural, mutant, and recombinant strains of Yarrowia lipolytica has shown promising results in producing the compound at a larger scale .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH playing significant roles in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

(2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene involves its interaction with specific enzymes and metabolic pathways. It acts as an intermediate in the tricarboxylic acid (TCA) cycle, which is essential for energy production in aerobic organisms . The compound’s unique stereochemistry allows it to interact with enzymes in a specific manner, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene lies in its specific stereochemistry, which allows it to participate in unique biochemical reactions and pathways. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

(5S,6R)-5,6-dihydroxy-4-methylcyclohexa-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C8H10O4/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,6-7,9-10H,1H3,(H,11,12)/t6-,7+/m0/s1

InChI Key

YZZIXSUTJHCCFT-NKWVEPMBSA-N

Isomeric SMILES

CC1=CC=C([C@H]([C@H]1O)O)C(=O)O

Canonical SMILES

CC1=CC=C(C(C1O)O)C(=O)O

Origin of Product

United States

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